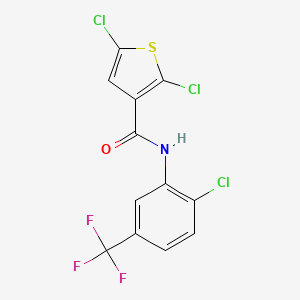

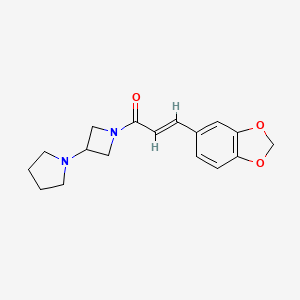

![molecular formula C15H21ClN2O5 B2454661 tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate CAS No. 1823319-96-5](/img/structure/B2454661.png)

tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate, also known as TBC, is a synthetic compound that has been used in a variety of scientific research applications. It is an organosulfur compound that is part of a larger class of compounds known as carbamates. TBC has been used in the synthesis of other compounds, as a catalyst in reactions, and as an inhibitor of enzymes. In addition, it has been studied for its potential therapeutic applications.

Applications De Recherche Scientifique

Synthetic Applications :

- Tert-butyl carbamates are used as intermediates in the synthesis of biologically active compounds, such as in the rapid synthetic method for an important intermediate in omisertinib (AZD9291), with a total yield of 81% from commercially available starting materials (Zhao et al., 2017).

- They are also used in the preparation of α-amino acids and their derivatives through N-methylation reactions, highlighting the relative reactivity determined by comparative ease of complexation to copper (Easton et al., 1991).

Catalytic and Enantioselective Reactions :

- Tert-butyl carbamates are involved in rhodium-catalyzed enantioselective addition reactions, demonstrating their use in the development of asymmetric synthesis processes (Storgaard & Ellman, 2009).

Development of Therapeutic Agents :

- Some tert-butyl carbamate derivatives have shown potential in the treatment of neurodegenerative diseases, such as Alzheimer’s disease, by acting as β-secretase and acetylcholinesterase inhibitors (Camarillo-López et al., 2020).

Chemoselective Transformations :

- These compounds are used in chemoselective transformations of amino protecting groups, such as in the synthesis of N-tert-butyldimethylsilyloxycarbonyl group from N-tert-butoxycarbonyl and N-benzyloxycarbonyl, which can react with various electrophiles to yield N-ester type compounds (Sakaitani & Ohfune, 1990).

Environmental Applications :

- Tert-butyl carbamates have been used in environmentally benign reactions for the deprotection of esters and ethers, demonstrating their utility in green chemistry applications (Li et al., 2006).

Propriétés

IUPAC Name |

tert-butyl N-[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN2O5/c1-15(2,3)23-14(20)17-8-13(19)18-10-7-11(21-4)9(16)6-12(10)22-5/h6-7H,8H2,1-5H3,(H,17,20)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKYAIAABVMKGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1OC)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{[(4-chloro-2,5-dimethoxyphenyl)carbamoyl]methyl}carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2454583.png)

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-ethoxybenzofuran-3(2H)-one](/img/structure/B2454587.png)

![3-[1-[2-(2-Methylphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol](/img/structure/B2454590.png)

![2-Chloro-N-[1-(3,4-difluorophenyl)-2-methyl-2-pyrrolidin-1-ylpropyl]propanamide](/img/structure/B2454595.png)

![N-[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2454597.png)

![N-(1-cyanocyclohexyl)-2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2454598.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2454599.png)

![2-(8-(2-chlorophenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2454601.png)